molecular formula C16H18N2O5 B5672807 N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5672807
M. Wt: 318.32 g/mol
InChI Key: LLNXSQGTTFGELM-UHFFFAOYSA-N
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Description

"N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide" is a compound related to the chromene family. Chromenes are known for their diverse pharmacological activities and are of interest in the field of medicinal chemistry.

Synthesis Analysis

Synthesis of chromene derivatives typically involves reactions of certain precursors like salicylaldehydes, acetonitriles, and hydroxycoumarins. Dmitriev, Silaichev, and Maslivets (2015) discussed the synthesis of related chromene compounds through a three-component spiro heterocyclization process involving 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin (Dmitriev, Silaichev, & Maslivets, 2015).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a 4H-chromene backbone. The crystal and molecular structure of similar compounds have been determined by X-ray analysis, revealing important insights into the molecular conformation and arrangement (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, leading to the formation of diverse compounds. Jadhav et al. (2018) described a metal-free C–C/C–O bond formation process for synthesizing similar compounds, highlighting the versatility of these molecules in chemical reactions (Jadhav, Lim, Jeong, & Jeong, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives like "N-[2-(butyrylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide" are influenced by their molecular structure. The planarity and conformations of the molecule play a significant role in determining its physical characteristics, as explored by Gomes et al. (2019) in their study on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives (Gomes et al., 2019).

properties

IUPAC Name

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-5-12(19)17-8-9-18-15(21)13-14(20)10-6-3-4-7-11(10)23-16(13)22/h3-4,6-7,20H,2,5,8-9H2,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNXSQGTTFGELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide

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